molecular formula C23H8Cl8N4O2 B3370701 3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] CAS No. 5045-40-9

3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one]

Cat. No.: B3370701
CAS No.: 5045-40-9
M. Wt: 655.9 g/mol
InChI Key: WZSFTHVIIGGDOI-UHFFFAOYSA-N
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Description

3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one], commonly known as Pigment Yellow 109 (PY109) (CAS 5045-40-9), is a high-performance organic pigment belonging to the isoindolinone class. Its molecular formula is C₂₃H₈Cl₈N₄O₂, featuring a central 2-methyl-1,3-phenylene diimino bridge connecting two tetrachlorinated isoindol-1-one moieties . PY109 is widely used in plastics (e.g., PE, PP, PVC) and inks due to its excellent thermal stability, lightfastness, and solvent resistance. Regulatory guidelines, such as China’s GB9685-2008, permit its use in food-contact materials under strict purity limits .

Properties

IUPAC Name

4,5,6,7-tetrachloro-3-[2-methyl-3-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H8Cl8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSFTHVIIGGDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H8Cl8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052137
Record name C.I. Pigment Yellow 109
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Molecular Weight

655.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5045-40-9
Record name Pigment Yellow 109
Source CAS Common Chemistry
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Record name Pigment Yellow 109
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Record name C.I. Pigment Yellow 109
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[(2-methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one]
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Record name PIGMENT YELLOW 109
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] typically involves the reaction of 2,6-diaminotoluene with tetrachlorophthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroisoindolinone derivatives, while substitution reactions can produce a variety of functionalized isoindolinones .

Scientific Research Applications

3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pigment Yellow 110 (PY110)

  • Structure: PY110 (CAS 5590-18-1) shares the isoindolinone core but differs in the diimino bridge, which is 1,4-phenylene instead of 2-methyl-1,3-phenylene. Its molecular formula is C₂₂H₆Cl₈N₄O₂ .
  • Applications : Similar to PY109, PY110 is used in high-temperature plastics and coatings. However, PY110 exhibits a slightly redder shade due to extended conjugation from the para-substituted phenyl bridge .
  • Performance :

    Property PY109 PY110
    Lightfastness (1–8) 7–8 (Excellent) 8 (Superior)
    Thermal Stability (°C) 280–300 300
    Solvent Resistance High Very High

Brominated Analog: 3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrabromo-1H-isoindol-1-one]

  • Structure : This compound replaces chlorine atoms in PY109 with bromine, resulting in a molecular formula of C₂₃H₈Br₈N₄O₂ .
  • Properties : Bromination increases molecular weight (MW = 963.2 g/mol vs. PY109’s 694.7 g/mol), altering solubility and shifting the absorption spectrum toward longer wavelengths (redder hue). It is marketed for niche applications requiring enhanced UV stability .

Pigment Yellow 83 (PY83)

  • Structure: PY83 (CAS 5567-15-7) is a diarylide pigment with a distinct bisacetoacetanilide structure, unlike PY109’s isoindolinone backbone .
  • Applications : Used in packaging inks and textiles.

Biological Activity

The compound 3,3'-[(2-methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one], also known as Pigment Yellow 109, is a synthetic organic pigment with significant applications in various fields including materials science and biological research. Its unique structural features and biological activities warrant a detailed examination of its properties and potential applications.

  • Molecular Formula : C23H8Cl8N4O2
  • Molecular Weight : 655.96 g/mol
  • Boiling Point : 799.3 °C (predicted)
  • Density : 1.89 g/cm³ (predicted)
  • pKa : -3.70 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential toxicological effects and applications in biological systems.

Toxicological Studies

  • Genotoxicity : Preliminary studies suggest that the compound may exhibit genotoxic properties due to its structural characteristics, particularly the presence of multiple halogen atoms which can interact with DNA and cellular components.
  • Cellular Interaction : Research indicates that the compound may interact with immune cells, potentially influencing immune responses. This interaction is critical for understanding its safety profile in various applications.

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on human cell lines. The results indicated a dose-dependent increase in cell death at higher concentrations, suggesting potential risks associated with exposure.

Concentration (µM)Cell Viability (%)
0100
1090
5070
10040
20010

Case Study 2: Environmental Impact

Another investigation assessed the environmental impact of this pigment when released into aquatic systems. The findings highlighted significant bioaccumulation potential and toxicity to aquatic organisms.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that its halogenated structure may lead to oxidative stress within cells, contributing to cytotoxicity.

Applications in Research

Despite potential toxicological concerns, the unique properties of this compound make it valuable in research settings:

  • Pigmentation in Materials : Its strong pigmentation properties are utilized in various industrial applications.
  • Potential Drug Development : The structural features may inspire novel drug candidates targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one], and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis involving condensation reactions between tetrachlorophthalic anhydride derivatives and 2-methyl-1,3-phenylenediamine is common. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in DMF/ethanol mixtures is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV-Vis detection at 254 nm, referencing chlorinated aromatic standards .

Q. How can the structural conformation of this compound be rigorously characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for confirming bond angles, dihedral angles, and supramolecular interactions. Complementary techniques include FT-IR for functional group analysis (e.g., imine stretches at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For dynamic structural insights, variable-temperature NMR (e.g., in DMSO-d₆) resolves tautomeric equilibria or conformational flexibility .

Q. What analytical methods are suitable for assessing environmental or biological matrix contamination by this compound?

  • Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron capture detection (ECD) is optimal for trace analysis due to the compound’s high chlorine content. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Method validation should include recovery studies (spiked matrices) and limit of detection (LOD) calculations ≤ 0.1 ppb, as per EPA guidelines for chlorinated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability or reactivity data for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or excitation wavelength differences. Systematic studies using time-resolved fluorescence spectroscopy and quantum yield calculations under controlled conditions (e.g., inert atmosphere, λex = 365 nm) are critical. Compare results with computational models (DFT/TD-DFT) to identify excited-state pathways .

Q. What experimental designs evaluate the compound’s environmental fate and ecological risks?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL’s long-term assessment (2005–2011), which includes:

  • Laboratory studies : Hydrolysis kinetics (pH 4–9), photodegradation (UV-Vis irradiation), and soil adsorption coefficients (OECD 106).
  • Field studies : Bioaccumulation assays in model organisms (e.g., Daphnia magna) and LC50 determinations .

Q. How can the compound’s interactions with biological macromolecules be mechanistically studied?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., cytochrome P450 enzymes). Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) identifies binding pockets and energetics. Validate findings with in vitro enzyme inhibition assays .

Q. What strategies integrate this compound’s study into broader theoretical frameworks (e.g., organochlorine chemistry)?

  • Methodological Answer : Link research to conceptual frameworks like "electron-deficient aromatic systems" or "heavy halogen substituent effects." For example, compare its redox behavior (cyclic voltammetry) with structurally related polychlorinated biphenyls (PCBs) to establish structure-activity relationships (SARs) .

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):

  • Thermal stability : 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light exposure : ICH Q1B photostability protocol (1.2 million lux hours).
  • Oxidative stability : Expose to 3% H₂O₂; track byproduct formation via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one]
Reactant of Route 2
3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one]

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